Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride
Overview
Description
Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a benzoate ester, and a morpholine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzoate Ester: The benzoate ester is introduced via esterification reactions, often using ethyl alcohol and benzoic acid derivatives.
Incorporation of the Morpholine Moiety: The morpholine group is added through nucleophilic substitution reactions, where the morpholine acts as a nucleophile attacking an electrophilic carbon center.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled temperature and pressure conditions.
Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction progress.
Purification Units: Using industrial-scale purification units to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The morpholine moiety can participate in substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride can be compared with similar compounds such as:
4-(2-Morpholin-4-yl-ethyl)-phenylamine: Shares the morpholine moiety but differs in the overall structure.
Furan, 2-ethyl-5-methyl-: Contains a furan ring but lacks the benzoate ester and morpholine group.
5-Methyl-furan-2-ylmethanol: Similar furan structure but different functional groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.2ClH/c1-2-25-20(23)17-5-3-16(4-6-17)19-8-7-18(26-19)15-21-9-10-22-11-13-24-14-12-22;;/h3-8,21H,2,9-15H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDVUHKUYKCHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCCN3CCOCC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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